3-(Azetidin-3-yl)propanenitrile
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Overview
Description
3-(Azetidin-3-yl)propanenitrile is a chemical compound with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol It belongs to the class of azetidine derivatives, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)propanenitrile can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and reaction conditions, such as microwave irradiation or the use of solid supports like alumina .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted azetidine derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)propanenitrile has several scientific research applications:
Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)propanenitrile involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-1-yl)propanenitrile: This compound is structurally similar but differs in the position of the nitrogen atom within the azetidine ring.
3-(Azetidin-2-yl)propanenitrile: Another similar compound with the nitrogen atom in a different position within the ring.
Uniqueness
3-(Azetidin-3-yl)propanenitrile is unique due to its specific structural configuration, which influences its reactivity and potential applications. The position of the nitrogen atom within the azetidine ring can significantly affect the compound’s chemical properties and biological activity, making it distinct from its analogs.
Properties
CAS No. |
1205749-29-6 |
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Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
3-(azetidin-3-yl)propanenitrile |
InChI |
InChI=1S/C6H10N2/c7-3-1-2-6-4-8-5-6/h6,8H,1-2,4-5H2 |
InChI Key |
WLWYNSFXYYVMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCC#N |
Origin of Product |
United States |
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